Fmoc-pro-onp
Overview
Description
Fmoc-pro-onp: is a compound that combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with proline and p-nitrophenol (onp). The Fmoc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under acidic conditions and ease of removal under basic conditions. Proline is an amino acid that plays a crucial role in protein structure, while p-nitrophenol is often used as a leaving group in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of Fmoc-Pro-ONp is the amine group in organic compounds . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in Solid-Phase Peptide Synthesis (SPPS) .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the protection of the amine group during the synthesis process, and its subsequent removal when no longer needed . This allows for the successful synthesis of complex organic compounds, including peptides .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base for the removal of the Fmoc group . The stability of the compound can also be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Fmoc-Pro-ONp is known for its role in biochemical reactions, particularly in the protection of amines during organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group of this compound is highly fluorescent, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Cellular Effects
While specific cellular effects of this compound are not extensively documented, Fmoc-modified amino acids and short peptides have been shown to have significant potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties can promote the association of building blocks, influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group for amines in organic synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is crucial for its use in peptide synthesis. The Fmoc group has been noted for its beneficial attributes, allowing for very rapid and highly efficient synthesis of peptides . The Fmoc group does possess disadvantageous properties, such as the requirement that excess Fmoc-Cl be removed before an analysis of fluorescence .
Metabolic Pathways
The Fmoc group is known to play a significant role in the chemical synthesis of peptides , suggesting its involvement in metabolic processes related to peptide synthesis and degradation.
Subcellular Localization
The localization of proteins and their functions are highly correlated . Therefore, understanding the subcellular localization of this compound could provide insights into its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Fmoc Protection of Proline:
- The Fmoc group can be introduced to proline by reacting proline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) .
- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) for the protection of proline .
-
Formation of Fmoc-Pro-onp:
Industrial Production Methods:
- Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process, especially in the context of solid-phase peptide synthesis (SPPS) .
Chemical Reactions Analysis
Types of Reactions:
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Deprotection:
- Fmoc-Pro-onp undergoes deprotection reactions where the Fmoc group is removed using bases like piperidine or dipropylamine . This reaction is crucial in peptide synthesis to expose the amino group for further reactions.
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Substitution:
- The p-nitrophenol group can be substituted by nucleophiles, leading to the formation of various derivatives. Common reagents include amines and thiols .
Common Reagents and Conditions:
Bases: Piperidine, dipropylamine, diethylamine.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products:
Scientific Research Applications
Chemistry:
- Fmoc-Pro-onp is extensively used in peptide synthesis as a building block. The Fmoc group allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptides .
Biology and Medicine:
- In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a substrate in enzymatic assays to investigate the activity of proteases and other enzymes .
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of deprotection make it a valuable tool in drug development .
Comparison with Similar Compounds
Boc-Pro-onp: Uses tert-butyloxycarbonyl (Boc) as the protecting group.
Cbz-Pro-onp: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness:
- Fmoc-Pro-onp is unique due to its stability under acidic conditions and ease of removal under basic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups, making it highly versatile in peptide synthesis .
Properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQKQTHUEOUIMN-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139632 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-32-7 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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